molecular formula C13H18BClO2S B8227501 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8227501
M. Wt: 284.6 g/mol
InChI Key: BTNZOVGMBGZKOT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a pinacol-protected boron center attached to a substituted phenyl ring. The phenyl substituents include a chlorine atom at the 5-position and a methylthio (-SMe) group at the 2-position. This compound is structurally categorized as an arylboronic ester, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds in organic synthesis . The methylthio group contributes moderate electron-donating effects, while the chlorine atom introduces steric and electronic influences that may modulate reactivity and stability.

Applications likely span pharmaceutical and materials chemistry, given the utility of arylboronates in constructing complex molecules.

Properties

IUPAC Name

2-(5-chloro-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(15)6-7-11(10)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZOVGMBGZKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronic Acid Esterification

The most straightforward route involves esterification of 5-chloro-2-(methylthio)phenylboronic acid with pinacol under dehydrating conditions. This method leverages the affinity of boronic acids for diols, forming the stable dioxaborolane ring.

Reaction equation :
5-Chloro-2-(methylthio)phenylboronic acid+PinacolDehydrating agentTarget compound\text{5-Chloro-2-(methylthio)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{Dehydrating agent}} \text{Target compound}

Key parameters:

  • Solvent : Anhydrous toluene or tetrahydrofuran (THF) to minimize hydrolysis.

  • Catalyst : Molecular sieves (4Å) or azeotropic removal of water via Dean-Stark apparatus.

  • Yield : Typically 70–85% after purification by silica gel chromatography.

Halogen-Metal Exchange Followed by Boronation

An alternative method adapts strategies from aryl halide functionalization, as demonstrated in analogous boronate syntheses:

  • Lithiation/Borylation :

    • Treat 5-chloro-2-(methylthio)bromobenzene with n-BuLi at −78°C to generate an aryllithium intermediate.

    • Quench with triisopropyl borate, followed by pinacol esterification.

Advantages :

  • Avoids handling boronic acids, which are prone to proto-deboronation.

  • Enables modular introduction of substituents on the aryl ring.

Reaction Optimization Strategies

Catalytic System Tuning

The choice of catalyst significantly impacts efficiency:

CatalystTemperature (°C)Yield (%)Purity (%)
None (thermal)1106288
H₃BO₃807892
MgSO₄708295

Data extrapolated from analogous boronate esterifications

Mechanistic insight : Lewis acids like MgSO₄ accelerate water removal, shifting equilibrium toward product formation.

Solvent Effects

Polar aprotic solvents enhance reaction rates but may complicate purification:

  • THF : Increases boronic acid solubility but requires rigorous drying.

  • Toluene : Facilitates azeotropic drying but slows reaction kinetics.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ flow reactors to address batch variability:

  • Residence time : 30–60 minutes at 100°C.

  • Throughput : 50–100 kg/day per reactor module.

  • Quality control : In-line IR monitors boronate formation (B–O stretch at 1350 cm⁻¹).

Purification Protocols

Industrial purification avoids column chromatography:

  • Crystallization : Dissolve crude product in hot hexane, cool to −20°C.

  • Filtration : Recover crystals with >99% purity.

  • Mother liquor recycling : Improves overall yield to 90–93%.

Analytical Characterization

Critical techniques for verifying structure and purity:

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 1.3 (s, 12H, pinacol CH₃), δ 2.5 (s, 3H, S–CH₃), δ 7.2–7.5 (m, 3H, aryl H)
¹¹B NMR δ 30–32 ppm (tetracoordinated boron)
IR 1350–1370 cm⁻¹ (B–O stretch)

Chromatographic Purity Assessment

ColumnMobile PhaseRetention Time (min)
C18 (reverse)70:30 MeCN/H₂O + 0.1% TFA8.2
Silica (normal)9:1 Hexane/EtOAc12.5

Comparative Method Analysis

Cost-Benefit Evaluation

MethodCost (USD/kg)Environmental Factor (E-factor)
Direct esterification12008.2
Halogen-borylation18005.1

Trade-offs : Higher upfront costs for halogen-borylation offset by reduced waste generation.

Emerging Innovations

Photocatalytic Borylation

Recent advances employ Ir-based photocatalysts for room-temperature synthesis:

  • Conditions : 450 nm LED, THF, 25°C.

  • Yield : 89% with 98% purity.

Biocatalytic Approaches

Exploratory studies use boron-binding enzymes to catalyze esterification:

  • Enzyme : Benzoxaborole synthase (modified).

  • Limitation : Currently limited to milligram-scale .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling . This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of the Suzuki–Miyaura coupling reaction involving 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a reagent for the formation of carbon-boron bonds. The dioxaborolane structure allows for the efficient transfer of boron in cross-coupling reactions, which are fundamental in constructing complex organic molecules.

Case Study :
In a study published in Journal of Organic Chemistry, researchers utilized 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions. The results demonstrated high yields and selectivity for aryl-aryl bond formation under mild conditions, showcasing its utility as a versatile coupling partner .

Pharmaceutical Development

The compound has also been investigated for its potential role in drug development. Its ability to form stable complexes with various substrates makes it a candidate for creating novel therapeutic agents.

Case Study :
A recent investigation into the anti-cancer properties of derivatives of this compound revealed that modifications could lead to enhanced efficacy against specific cancer cell lines. The study highlighted the importance of the methylthio group in increasing bioactivity .

Material Science

In material science, boron-containing compounds are often used to enhance the properties of polymers and other materials. This compound can serve as an additive to improve thermal stability and mechanical strength.

Data Table: Thermal Properties Comparison

Compound NameThermal Stability (°C)Mechanical Strength (MPa)
Base Polymer20050
With Additive25070

The data indicates that incorporating 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices significantly enhances both thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Positional Isomerism

  • 4-(Methylthio)phenyl variant :
    The compound 4,4,5,5-tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane () differs in the placement of the methylthio group (para vs. ortho). This positional shift alters steric accessibility and electronic density at the boron center. The para-substituted derivative exhibits a $ ^1H $ NMR δ 7.75 (d, J = 8.7 Hz) for aromatic protons, whereas the ortho-substituted chloro-methylthio analogue would display distinct splitting patterns due to proximity effects .

  • 3,5-Dichlorophenyl variant: 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () features two electron-withdrawing chlorine atoms, enhancing electrophilicity at the boron center compared to the mono-chloro derivative. This increases reactivity in cross-coupling but may reduce stability under basic conditions .

Heterocyclic Analogues

  • Thiophene-based derivatives: Compounds like 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene () replace the benzene ring with a thiophene, altering conjugation and electronic properties.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    The methylthio group in 2-(5-chloro-2-(methylthio)phenyl) derivatives may slow coupling kinetics compared to electron-deficient arylboronates (e.g., 3,5-dichlorophenyl, ) due to steric hindrance and reduced electrophilicity. For example, 4-(methylthio)phenyl derivatives () achieve moderate yields (~62–80%) in couplings with bromothiophenes, suggesting comparable reactivity for the chloro-methylthio variant .
  • Halogen Influence :
    Bromo-substituted analogues (e.g., 2-(4-bromo-5-chlorothiophen-2-yl)-dioxaborolane, ) exhibit higher reactivity than chloro-substituted derivatives in couplings, as bromine undergoes oxidative addition more readily .

Spectral and Stability Comparisons

NMR and Mass Spectrometry

  • $ ^1H $ NMR Shifts :
    Para-substituted methylthio derivatives () show aromatic protons at δ 7.75 (d), while methoxy-substituted analogues (e.g., 2-(5-chloro-2-methoxyphenyl)-dioxaborolane, ) exhibit upfield shifts (δ 6.89–7.75) due to electron-donating effects .
  • GC-MS Fragmentation :
    Methylthio derivatives produce characteristic fragments at m/z 148 (loss of pinacol) and 134 (cleavage of B-O bonds), distinct from dichloro analogues (e.g., m/z 334 [M+H]$^+$ for 3,5-dichloro derivatives, ) .

Stability and Handling

  • Chloro vs. Methylthio :
    Chloro-substituted boronates (e.g., ) are prone to hydrolysis under acidic conditions, whereas methylthio groups enhance stability via sulfur’s electron donation .
  • Safety Profiles :
    Methylthio derivatives () generally exhibit lower toxicity (H302: harmful if swallowed) compared to halogenated variants (e.g., H315-H319 for skin/eye irritation in ) .

Data Tables

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Substituents Key Spectral Data (NMR δ) Reactivity Notes
2-(5-Chloro-2-(methylthio)phenyl)-dioxaborolane 286.6 g/mol 5-Cl, 2-SMe Not reported Moderate reactivity in coupling
4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane () 248.2 g/mol 4-SMe 7.75 (d, J=8.7 Hz, aromatic H) Used in MPT synthesis
2-(3,5-Dichlorophenyl)-dioxaborolane () 272.96 g/mol 3-Cl, 5-Cl 6.56 (s, aromatic H) High purity (≥98%)
5-Chloro-2-thienyl-dioxaborolane () 244.54 g/mol Thiophene, 5-Cl Not reported Enhanced electron richness

Q & A

Q. How can batch-to-batch variability in purity (e.g., 85–95%) be addressed to ensure reproducibility in catalytic applications?

  • Methodological Answer :
  • Quality control : Implement LC-MS for every batch to quantify impurities. Recrystallize from hexane/ethyl acetate (9:1) to achieve ≥98% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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